5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
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Description
Scientific Research Applications
1. Receptor Ligand Development
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole derivatives have been explored as potential ligands for various receptors. For instance, modifications with fluorine in these compounds have shown high affinity and selectivity for the 5-HT1D receptor, which are important in developing treatments for neurological disorders (van Niel et al., 1999).
2. Radioligands for PET Imaging
Some derivatives of this compound have been synthesized as analogs for dopamine D4 receptor ligands. These compounds have shown potential in positron emission tomography (PET) imaging, aiding in the study of neurological conditions (Tietze et al., 2006).
3. Development of Antidepressant Candidates
Compounds containing the this compound framework have been evaluated as potential antidepressants. The synthesis process of these compounds has been optimized to create effective drug candidates (Anderson et al., 1997).
4. Cytotoxic Agents in Cancer Research
Indole-based 1,4-disubstituted piperazines, including derivatives of this compound, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, showing promise as potential cancer treatments (Akkoç et al., 2012).
5. Potential Treatment for Cognitive Disorders
Derivatives of this compound have been explored as ligands for the 5-HT6 receptor, showing efficacy in animal models of cognition and presenting a new avenue for treating cognitive disorders (Nirogi et al., 2016).
Properties
IUPAC Name |
5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFHPUVOGVDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.